Kynostatin 227

説明

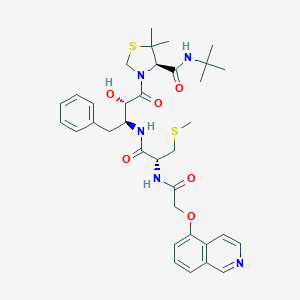

Structure

2D Structure

特性

CAS番号 |

147384-69-8 |

|---|---|

分子式 |

C35H45N5O6S2 |

分子量 |

695.9 g/mol |

IUPAC名 |

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |

InChIキー |

AHWCYDXQIXZVRK-RPQLRNILSA-N |

SMILES |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |

異性体SMILES |

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |

正規SMILES |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |

他のCAS番号 |

147384-69-8 |

同義語 |

KNI-227 kynostatin 227 kynostatin-227 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Design Principles of Kynostatin 227

Strategic Design of Allophenylnorstatine (Apns)-Containing Inhibitors

The design of Kynostatin 227 is centered around the inclusion of allophenylnorstatine (Apns), a non-proteinogenic amino acid that serves as a transition-state analog. nih.govjst.go.jpresearchgate.net This strategic choice is fundamental to the compound's inhibitory mechanism. The Apns unit, chemically known as (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid, mimics the tetrahedral intermediate formed during peptide bond cleavage by certain proteases. nih.govjst.go.jp

Incorporation of Hydroxymethylcarbonyl (HMC) Isostere

A critical feature of the allophenylnorstatine moiety is the hydroxymethylcarbonyl (HMC) isostere. This structural element is designed to mimic the transition state of peptide hydrolysis. In the closely related and well-studied inhibitor KNI-272, the HMC isostere within the Apns residue plays a crucial role in its potent inhibitory activity. nih.gov The hydroxyl group of the HMC isostere is positioned to interact with the active site of its target enzyme, contributing significantly to the binding affinity. The stereochemistry of this hydroxyl group is paramount for effective inhibition.

Design of Conformationally Constrained Scaffolds

This compound is a conformationally constrained tripeptide derivative. nih.govjst.go.jp By restricting the conformational flexibility of the molecule, the bioactive conformation is favored, leading to enhanced potency and selectivity. This design principle reduces the entropic penalty upon binding to the target, a common strategy in modern drug design. The rigid structure of this compound ensures that the key binding motifs, including the allophenylnorstatine residue, are presented in the optimal orientation for interaction with the enzyme's active site. nih.govjst.go.jp

Stereoselective Synthesis of Key Precursors

The synthesis of this compound relies on the precise stereoselective construction of its key building blocks. The absolute stereochemistry of the allophenylnorstatine unit is critical for the compound's biological activity, necessitating synthetic routes that afford high levels of stereocontrol.

Application of Lithiated Methoxyallene in Amino Aldehyde Addition

One effective method for the stereoselective synthesis of the syn-α-hydroxy-β-amino acid core involves the addition of a lithiated C1-synthon to a protected α-amino aldehyde. The use of lithiated methoxyallene as a nucleophile in such additions allows for the introduction of the necessary carbon framework with control over the stereochemistry at the newly formed stereocenter. The allenyl carbinol ether intermediate generated from this reaction is then carried forward to the desired α-hydroxy-β-amino acid derivative.

Rhodium-Catalyzed Enantioselective Hydrogenation Approaches

The stereoselective synthesis of the non-proteinogenic amino acid (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid, known as allophenylnorstatine (Apns), is a critical step in the total synthesis of this compound. A key strategic approach to establishing the desired stereochemistry at the C2 and C3 positions of the Apns precursor is through rhodium-catalyzed enantioselective hydrogenation of a β-keto ester. This method is a powerful tool in asymmetric synthesis, allowing for the efficient production of chiral β-hydroxy esters, which are versatile intermediates.

The general strategy involves the hydrogenation of an accessible β-keto ester substrate in the presence of a chiral rhodium catalyst. The catalyst typically consists of a rhodium precursor complexed with a chiral phosphine ligand. The choice of ligand is paramount as it dictates the facial selectivity of the hydrogen addition to the ketone, thereby controlling the stereochemical outcome of the reaction. For the synthesis of the Apns precursor, a suitable β-keto ester would be subjected to hydrogenation to generate the corresponding syn-β-hydroxy ester with high diastereoselectivity and enantioselectivity.

Several chiral rhodium-phosphine catalyst systems have been successfully employed for the asymmetric hydrogenation of β-keto esters, achieving high yields and enantiomeric excesses (ee). While a specific rhodium-catalyzed hydrogenation for the direct precursor to the Apns in this compound is not extensively detailed in publicly available literature, the principles can be inferred from analogous transformations. Highly effective catalyst systems often utilize bulky and conformationally constrained bisphosphine ligands.

Below is a table summarizing representative rhodium-based catalyst systems that have demonstrated high efficiency in the enantioselective hydrogenation of β-keto esters, which are analogous to the potential precursor for the allophenylnorstatine moiety in this compound.

| Rhodium Precursor | Chiral Ligand | Typical Substrate | Solvent | H2 Pressure (atm) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| [Rh(COD)2]BF4 | (R)-BINAP | Methyl 3-oxo-3-phenylpropanoate | Methanol | 50 | >95 | >98 |

| [Rh(NBD)2]BF4 | (S,S)-Et-DuPhos | Ethyl 3-oxobutanoate | Ethanol | 10 | >99 | 99 |

| Rh(OAc)2 | (R,R)-Me-BPE | tert-Butyl 3-oxobutanoate | Methanol | 20 | 98 | 97 |

| [Rh(COD)Cl]2 | (R)-SYNPHOS | Ethyl 3-oxo-4-phenylbutanoate | Toluene/Methanol | 30 | 96 | 99 |

The data illustrates that with the appropriate selection of the chiral ligand and reaction conditions, rhodium-catalyzed hydrogenation can achieve excellent stereocontrol. For the synthesis of the allophenylnorstatine precursor, a similar approach would be anticipated to yield the desired (2S, 3S) stereochemistry with high fidelity.

Optimization of Synthetic Pathways for Enhanced Availability

Selection of Solid Support and Coupling Reagents:

The choice of resin is a critical parameter in SPPS. For a molecule like this compound, a resin with appropriate loading capacity and compatibility with the chosen chemical strategy (e.g., Fmoc or Boc) is essential. The selection of coupling reagents is also paramount for ensuring efficient amide bond formation, particularly for sterically hindered amino acids like allophenylnorstatine. A variety of phosphonium- and aminium-based coupling reagents are available, each with its own advantages in terms of reaction kinetics and suppression of side reactions such as racemization.

The following table compares commonly used coupling reagents in solid-phase peptide synthesis, highlighting their relative strengths and applications, which would be considered in optimizing the synthesis of this compound.

| Coupling Reagent | Full Name | Advantages | Considerations |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast coupling, widely used, relatively low cost. | Can cause racemization of sensitive amino acids. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very efficient, especially for hindered couplings, low racemization. | Higher cost compared to HBTU. |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High reactivity, similar to HATU, often with better solubility. | Can be more expensive than HBTU. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Cost-effective, good for standard couplings. | Slower reaction times, potential for side reactions if HOBt is omitted. |

Strategies for Overcoming Difficult Sequences:

To enhance the availability of this compound, strategies to mitigate aggregation of the growing peptide chain on the solid support are crucial. These can include:

Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling and deprotection steps, reducing reaction times and potentially improving the efficiency of difficult couplings.

Chaotropic Agents: The addition of agents that disrupt secondary structures, such as high concentrations of salts, can improve the solvation of the peptide chain and enhance reaction efficiency.

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific positions can temporarily disrupt the formation of secondary structures, which can be a cause of incomplete reactions.

Molecular Interactions and Enzymatic Inhibition Mechanisms of Kynostatin 227

Target Identification and Characterization: HIV-1 Protease

Kynostatin 227 is a potent inhibitor that targets the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the virus's life cycle. researchgate.netresearchgate.netnih.gov HIV-1 protease is a retroviral aspartyl protease that cleaves newly synthesized viral polyproteins, such as Gag and Gag-Pol, at specific sites. wikipedia.orgacs.org This cleavage process is essential for generating mature and functional protein components of the HIV virion, the infectious form of the virus. wikipedia.orgcallutheran.edu Without the proper function of HIV-1 protease, the viral particles remain immature and non-infectious. wikipedia.org

The enzyme functions as a homodimer, with each subunit comprising 99 amino acids. wikipedia.orgcallutheran.edu The active site is formed at the interface of these two identical subunits. callutheran.edu

Structural Features of HIV-1 Protease Active Site

The active site of the dimeric HIV-1 protease lies in a cleft at the interface of the two monomers. callutheran.edu A key feature of this active site is the highly conserved catalytic triad (B1167595) sequence, Asp-Thr-Gly (Asp25, Thr26, and Gly27), which is characteristic of aspartic proteases. wikipedia.orgcallutheran.edunih.gov Each monomer contributes one of these triads to the active site, meaning the functional enzyme possesses two of each of these residues, designated Asp25/Asp125, Thr26/Thr126, and Gly27/Gly127. wikipedia.orgcallutheran.edu The two aspartic acid residues, Asp25 and Asp125, are the catalytic heart of the enzyme. wikipedia.orgacs.org

The active site also features two flexible "flaps," which are β-hairpin loops from each monomer that cover the binding cleft. callutheran.eduucl.ac.ukpnas.org These flaps can move significantly, up to 7 Å, allowing the substrate to enter and bind within the active site. wikipedia.org Once the substrate is bound, the flaps close down, sequestering the substrate for catalysis. nih.gov The majority of the residues that form the substrate-binding site are hydrophobic, creating pockets that accommodate the side chains of the peptide substrate. nih.gov

Water molecules also play a crucial structural role within the active site. For instance, a specific water molecule, sometimes referred to as the "flap water," mediates hydrogen bonds between the flaps and the bound inhibitor or substrate, contributing to the stability of the complex. pnas.orgrcsb.org

Catalytic Mechanism of Aspartic Proteases

HIV-1 protease, as an aspartic protease, utilizes a general acid-base catalytic mechanism to hydrolyze peptide bonds. acs.orgpnas.orgnih.gov This mechanism fundamentally involves a water molecule and the two catalytic aspartate residues, Asp25 and Asp125. acs.org In the active state, one of the aspartate residues is protonated (acting as a general acid) while the other is deprotonated (acting as a general base). wikipedia.orgpnas.orgnih.gov

The catalytic cycle can be summarized as follows:

The deprotonated aspartate (acting as a base) activates a water molecule by abstracting a proton, making it a more potent nucleophile (a hydroxyl ion). wikipedia.orgnih.gov

This activated hydroxyl ion then attacks the carbonyl carbon of the scissile (cleavable) peptide bond of the substrate. wikipedia.org

This nucleophilic attack forms a transient, high-energy tetrahedral intermediate, where the carbonyl carbon is bonded to four other atoms. wikipedia.orgnih.gov

The protonated aspartate (acting as an acid) stabilizes the negative charge that develops on the carbonyl oxygen of this tetrahedral intermediate by donating a proton. wikipedia.orgpnas.org

The intermediate then collapses, leading to the cleavage of the peptide bond and the regeneration of the enzyme's initial protonation state, releasing the two new peptide products. acs.org

The precise protonation states of the catalytic aspartates have been a subject of extensive study, with evidence from structural and computational analyses suggesting an asymmetric protonation state is key to the catalytic process. pnas.orgnih.gov

This compound as a Transition-State Mimic Inhibitor

This compound is classified as a transition-state mimic inhibitor. researchgate.netresearchgate.netnih.gov This class of inhibitors is designed to closely resemble the high-energy tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by the protease. wikipedia.orgnih.gov By mimicking this unstable intermediate, the inhibitor can bind to the enzyme's active site with very high affinity, effectively "getting stuck" and blocking the enzyme from binding and cleaving its natural substrates. wikipedia.org

Mimicry of Peptide Bond Hydrolysis Transition State

The core of this compound's inhibitory action is its ability to mimic the tetrahedral intermediate formed during the hydrolysis of a peptide bond. ucl.ac.uk The enzyme's active site is evolutionarily optimized to stabilize this specific geometry. Transition-state inhibitors exploit this by presenting a stable chemical structure that the enzyme recognizes and binds to as if it were the fleeting transition state. This results in an enzyme-inhibitor complex that is far more stable than the enzyme-substrate complex, leading to potent inhibition. wikipedia.org

Role of Allophenylnorstatine Moiety in Transition-State Mimicry

A key structural component of this compound is the unnatural amino acid allophenylnorstatine (Apns). researchgate.netnih.govnih.gov This moiety, specifically (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid, is central to its function as a transition-state mimic. researchgate.netresearchgate.netnih.gov

The allophenylnorstatine residue contains a hydroxyl group that is positioned to mimic the hydroxyl of the tetrahedral intermediate. researchgate.netnih.gov This hydroxyl group, along with the adjacent carbonyl group, forms critical hydrogen bonds with the catalytic aspartate dyad (Asp25 and Asp125) in the enzyme's active site. researchgate.netnih.gov Neutron crystallography studies on a closely related inhibitor, KNI-272, which also contains allophenylnorstatine, have provided direct evidence for these interactions. nih.govpnas.org These studies showed that the protonated Asp25 forms a hydrogen bond with the carbonyl group of the allophenylnorstatine moiety, while the deprotonated Asp125 interacts with the hydroxyl proton of the allophenylnorstatine. nih.govpnas.org This arrangement perfectly mimics the proposed interactions during the natural catalytic process, thus locking the inhibitor in place. nih.gov

Molecular Recognition and Binding Dynamics

The binding of this compound to HIV-1 protease is a highly specific process involving a network of interactions. As a peptidomimetic inhibitor, it was designed to fit snugly into the substrate-binding cleft of the protease. researchgate.net The binding is characterized by numerous hydrogen bonds and hydrophobic interactions.

NMR and X-ray crystallography studies on the closely related inhibitor KNI-272 provide significant insight into the binding dynamics, which are expected to be very similar for this compound. nih.govacs.org The inhibitor binds in an extended conformation within the active site tunnel. rcsb.org The binding of the inhibitor induces the flexible flaps of the protease to close over it, creating a tightly bound complex and sequestering the inhibitor from the solvent. nih.gov

Water molecules play a critical role in mediating the interaction between the inhibitor and the enzyme. rcsb.orgnih.gov Several water-mediated hydrogen bonds have been identified, which bridge the inhibitor to the main chain atoms of the protease, including residues in the flap regions (like Ile50). nih.govpnas.org These structured water molecules are integral to the high-affinity binding of the inhibitor. rcsb.org

Hydrogen Bonding Networks at the Inhibitor-Enzyme Interface

The high-affinity binding of Kynostatin inhibitors to HIV protease is heavily reliant on an extensive network of hydrogen bonds. plos.org Structural studies of the closely related KNI-272 complexed with HIV protease reveal that the inhibitor engages with the enzyme through both direct and water-mediated hydrogen bonds. researchgate.netresearchgate.net The inhibitor is recognized via hydrogen bonds to three bridging water molecules, one of which is coordinated directly to the catalytic residue Asp125. researchgate.netresearchgate.net This use of protein-bound water molecules is a key strategy for building potent inhibitors. researchgate.net

The allophenylnorstatine (Apns) moiety of the inhibitor is crucial for these interactions. researchgate.netnih.gov The proton on the catalytic residue Asp-25 forms a hydrogen bond with the carbonyl group of the Apns group in the inhibitor. researchgate.netpnas.orgpnas.org Simultaneously, the hydroxyl proton of the Apns group bonds with the deprotonated Asp-125 residue. researchgate.netpnas.orgpnas.org These interactions are fundamental to the inhibitor's mechanism, mimicking the transition state of peptide bond hydrolysis. nih.gov

Table 1: Key Hydrogen Bond Interactions between Kynostatin-272 and HIV Protease Active Site

| Interacting Group from Inhibitor | Interacting Group from Enzyme/Water | Type of Interaction | Reference |

| Carbonyl of Allophenylnorstatine (Apns) | Protonated Asp-25 | Direct Hydrogen Bond | pnas.org, nih.gov, researchgate.net |

| Hydroxyl of Allophenylnorstatine (Apns) | Deprotonated Asp-125 | Direct Hydrogen Bond | pnas.org, nih.gov, researchgate.net |

| Inhibitor Backbone | Bridging Water Molecule | Water-Mediated H-Bond | researchgate.net, researchgate.net |

| Inhibitor Backbone | Catalytic Asp-125 | Water-Mediated H-Bond | researchgate.net, researchgate.net |

Coordination with Catalytic Aspartic Acid Residues (Asp25, Asp125)

The active site of HIV protease, an aspartic protease, contains a pair of critical aspartic acid residues, Asp25 and Asp25' (referred to as Asp125 in the corresponding monomer of the homodimer), which are central to its catalytic function. pnas.orgnih.gov High-resolution X-ray and neutron crystallography studies on the KNI-272-protease complex have provided direct evidence of the ionization states of these residues upon inhibitor binding. nih.govpnas.org

The structural data conclusively show that the catalytic residue Asp-25 is protonated, while Asp-125 is deprotonated. nih.govresearchgate.netpnas.org This specific ionization state is critical for the tight binding and inhibitory action. The protonated Asp-25 makes a strong hydrogen bond with the carbonyl oxygen of the inhibitor's allophenylnorstatine (Apns) group. nih.govpnas.org Conversely, the deprotonated Asp-125 forms a strong hydrogen bond by accepting a proton from the inhibitor's hydroxyl group. nih.govpnas.org These two strong hydrogen bonds, with a distance of approximately 2.7 Å, anchor the inhibitor in the active site and provide direct experimental evidence for the proposed catalytic mechanism of HIV-1 protease. nih.govpnas.org

Table 2: Status and Coordination of Catalytic Aspartic Acid Residues with Kynostatin-272

| Catalytic Residue | Protonation State | Interaction with Inhibitor (KNI-272) | Reference |

| Asp-25 | Protonated | Forms a hydrogen bond with the carbonyl group of the Apns moiety. | pnas.org, nih.gov, researchgate.net, researchgate.net |

| Asp-125 | Deprotonated | Forms a hydrogen bond with the hydroxyl proton of the Apns moiety. | pnas.org, nih.gov, researchgate.net, researchgate.net |

Conformational Adaptability and Specificity within the Active Site

The potency of this compound is significantly influenced by its conformationally constrained structure. researchgate.net The inhibitor incorporates an allophenylnorstatine (Apns)-thioproline (Thp) linkage, which is favorably recognized by the enzyme in its low-energy trans conformation. researchgate.net This pre-organized, fairly rigid backbone minimizes the entropic penalty of binding, contributing to its high affinity. researchgate.net The structure of the enzyme-inhibitor complex illustrates the importance of limiting the conformational degrees of freedom in the design of potent inhibitors. researchgate.net

While the inhibitor itself is relatively rigid, the enzyme's active site possesses flexibility, particularly in the two glycine-dense β-sheets that form a "flap" region over the active site. nih.gov The binding of the inhibitor induces a stabilized conformation in the enzyme. The unusual preference of HIV protease for the S, or syn, hydroxyl group configuration on the Apns residue of Kynostatin is a key determinant of its binding specificity. researchgate.net This specific stereochemical relationship allows for an optimal fit and the formation of the critical hydrogen bonding network with the catalytic aspartates, resulting in a symmetric mode of binding. researchgate.net

Impact on Viral Polyprotein Processing

The ultimate antiviral effect of this compound is its ability to halt the maturation of new viral particles. wikipedia.org HIV replication involves the synthesis of large precursor polyproteins, specifically Gag and Gag-Pol, which must be cleaved by HIV protease into smaller, functional structural proteins and enzymes. wikipedia.orgnih.gov This proteolytic processing is an essential step in the formation of mature, infectious virions. wikipedia.orgnih.gov

This compound effectively blocks this crucial post-translational cleavage. researchgate.netresearchgate.net Studies have demonstrated that in HIV-1 infected cells treated with KNI-227 or KNI-272, the processing of the p55 Gag precursor protein is inhibited. researchgate.netresearchgate.net This results in the accumulation of the unprocessed p55 polyprotein and prevents the formation of the mature p24 Gag protein, a major structural component of the viral capsid. researchgate.netnih.gov Viral particles produced in the presence of the inhibitor are non-infectious and fail to develop a mature morphology, even after the inhibitor is removed. nih.gov This irreversible disruption of the viral life cycle underscores the therapeutic potential of targeting HIV protease. nih.gov

Structural Biology of Kynostatin 227 Target Complexes

Crystallographic Studies of Kynostatin-Protease Interactions

Crystallographic techniques have been pivotal in visualizing the atomic details of the interaction between kynostatin-series inhibitors and the HIV-1 protease. These studies have primarily utilized a close and highly potent analog, Kynostatin 272 (KNI-272), to understand the binding mode, which is directly applicable to Kynostatin 227 due to their structural similarity.

X-ray Crystallography Insights into Complex Structures

High-resolution X-ray crystallography has been employed to determine the three-dimensional structure of HIV-1 protease in complex with kynostatin inhibitors. A landmark study utilized a joint X-ray/neutron refinement approach, with X-ray diffraction data collected at a resolution of 1.4 Å. pnas.org This level of detail allowed for the precise mapping of the inhibitor's conformation within the enzyme's active site.

The crystal structure revealed that the inhibitor binds in the C2-symmetric active site of the homodimeric protease, mimicking the tetrahedral transition state of the natural peptide substrate. nih.gov The allophenylnorstatine (Apns) moiety, a key component of kynostatins, is central to this mimicry. Its hydroxyl group interacts directly with the catalytic aspartate residues of the protease. nih.govnih.gov The structure also highlighted the importance of a conformationally constrained Apns-Thioproline (Thp) linkage, which is recognized favorably by the enzyme in a low-energy trans conformation. nih.gov Furthermore, the analysis identified crucial hydrogen bonds with bridging water molecules that mediate the interaction between the inhibitor and the enzyme flaps. nih.gov

Table 1: X-ray Crystallography Data for HIV-1 Protease/KNI-272 Complex

| Parameter | Value |

|---|---|

| Resolution | 1.4 Å |

| Space Group | P61 |

| Unit Cell Dimensions (a, b, c) | 85.9 Å, 85.9 Å, 107.2 Å |

This interactive table summarizes key data from the high-resolution X-ray crystallographic study of the KNI-272 inhibitor in complex with HIV-1 protease.

Neutron Crystallography for Elucidating Hydrogen Atom Locations

While X-ray crystallography is powerful for locating heavier atoms like carbon, oxygen, and nitrogen, it is less effective at visualizing hydrogen atoms. Neutron crystallography overcomes this limitation, as neutrons scatter effectively from atomic nuclei, including hydrogen (or its isotope, deuterium). acs.org This technique is uniquely suited to determine the precise locations of hydrogen atoms and thereby deduce the protonation states of ionizable residues and the exact geometry of hydrogen bonds. pnas.org

In the study of the HIV-1 protease/KNI-272 complex, neutron diffraction data were collected at a 1.9 Å resolution. pnas.org This analysis successfully located 1,591 hydrogen and 520 deuterium atoms within the complex. pnas.org The ability to directly visualize these atoms was critical for understanding the catalytic mechanism and the specific interactions driving inhibitor binding. nih.gov

Analysis of Protonation States of Catalytic Aspartates (Asp25, Asp125)

A central question in the catalytic mechanism of HIV-1 protease is the protonation status of the two catalytic residues, Asp25 and Asp125. Neutron crystallography provided a definitive answer for the KNI-272 bound state. pnas.org The resulting neutron scattering length density maps showed unambiguously that the catalytic residue Asp25 is protonated (possessing a deuterium atom in the D₂O-exchanged crystal), while the corresponding residue from the other monomer, Asp125, is deprotonated and thus negatively charged. pnas.orgnih.gov

This finding provides direct experimental evidence for an asymmetric charge state in the active site when bound to a transition-state analog inhibitor. nih.gov The proton on Asp25 forms a hydrogen bond with the carbonyl group of the allophenylnorstatine (Apns) moiety of the inhibitor. pnas.orgnih.gov Concurrently, the deprotonated Asp125 interacts with the hydroxyl proton of the Apns group. pnas.orgnih.gov This precise mapping of protons is crucial for validating proposed enzymatic mechanisms and provides a more accurate electrostatic picture of the active site, which is essential for designing next-generation inhibitors. nih.gov

Conformational Analysis of this compound within the Binding Site

The shape and flexibility of an inhibitor when it is bound to its target are key determinants of its affinity and specificity. For this compound, the constrained nature of its chemical structure plays a significant role in its potent inhibitory activity.

Energetic States of Apns-Thp Linkage in Enzyme Complex

Structural studies have shown that the conformationally constrained linkage between the allophenylnorstatine (Apns) and thioproline (Thp) residues is a critical feature of kynostatin inhibitors. nih.gov When bound to HIV-1 protease, the KNI-272 inhibitor exhibits a low-energy trans conformation at this Apns-Thp linkage. nih.govnih.gov This pre-organized, low-energy conformation means that the inhibitor does not need to expend significant conformational energy to adopt the optimal binding pose. This "conformational pre-payment" contributes to the high binding affinity of the inhibitor. The structure of the inhibitor is favorably recognized by the enzyme, leading to a symmetric mode of binding to the active-site aspartic acids. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. For kynostatins, SAR studies have been crucial in optimizing their potency against HIV-1 protease.

This compound and 272 are conformationally constrained tripeptide derivatives designed as transition-state mimics. nih.gov The core of their activity lies in the (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid, or allophenylnorstatine (Apns), moiety. nih.govresearchgate.net This group is designed to mimic the tetrahedral intermediate of peptide bond hydrolysis. nih.gov

SAR studies on related compounds have demonstrated the following:

The Apns Core is Essential : The Apns structure with its specific stereochemistry is fundamental for potent inhibition.

P2 Ligand Modifications : Altering the group at the P2 position (the residue that interacts with the S2 subsite of the protease) significantly impacts inhibitory activity. For example, studies on dipeptide analogs showed that incorporating a 2-methylbenzylamino moiety at P2 resulted in considerably improved HIV inhibitory activity compared to analogs with a tert-butylamino group at the same position. researchgate.net

Conformational Constraint : The constrained tripeptide nature of this compound is a key design element that limits conformational freedom, reducing the entropic penalty of binding and contributing to its high potency. nih.govnih.gov

Table 2: Summary of Key Moieties and their Role in Kynostatin Activity

| Moiety | Role in Activity | SAR Insights |

|---|---|---|

| Allophenylnorstatine (Apns) | Transition-state mimic; core binding element. | The (2S, 3S) stereochemistry is critical for potent inhibition. |

| Thioproline (Thp) | Induces conformational constraint. | The Apns-Thp linkage adopts a low-energy trans conformation in the bound state. |

This interactive table outlines the structure-activity relationships for key chemical features of kynostatin-type inhibitors.

Correlating Structural Features with Inhibitory Potency

This compound is a conformationally constrained tripeptide inhibitor that owes its high potency to the presence of allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid] as a transition-state mimic. nih.gov The structural arrangement of this compound allows it to fit snugly within the active site of the HIV protease, establishing multiple points of contact that contribute to its strong binding affinity.

Key to its inhibitory function is the hydroxymethylcarbonyl isostere within the allophenylnorstatine moiety. This structural element mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the catalytic activity of the aspartic protease. nih.gov The interaction between the inhibitor and the enzyme's active site is further stabilized by a network of hydrogen bonds. High-resolution X-ray and neutron crystallography studies of the closely related inhibitor KNI-272 in complex with HIV-1 protease reveal that the proton on the catalytic residue Asp-25 forms a hydrogen bond with the carbonyl group of the allophenylnorstatine. Simultaneously, the deprotonated Asp-125 of the protease forms a bond with the hydroxyl proton of the allophenylnorstatine. nih.govpnas.org

| Compound/Analog Feature | Key Structural Moiety | Observed Effect on Inhibitory Potency |

|---|---|---|

| This compound | Allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid] | High inhibitory potency against HIV protease. nih.gov |

| KNI-272 | 5,5-dimethyl-1,3-thiazolidine-4-carbonyl at P1' | Enhanced protease inhibitory activity compared to KNI-227. acs.org |

| Analog with o-methyl substitution on phenyl ring | Substituted phenyl ring | Increased inhibitory activity. acs.org |

| Analog with m- or p-methyl substitution on phenyl ring | Substituted phenyl ring | Decreased inhibitory activity. acs.org |

Influence of 2S-Hydroxyl Configuration on Potency

The specific stereochemistry of the allophenylnorstatine component, particularly the (2S, 3S) configuration, is crucial for the potent inhibitory activity of this compound. nih.gov The spatial arrangement of the hydroxyl group at the 2S position and the amino group at the 3S position is optimal for binding to the HIV-1 protease active site.

Studies investigating the stereochemistry of binding with inhibitors containing various isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid, a core component analogous to allophenylnorstatine, have demonstrated a strong preference for the (3S,4S) isomer, which corresponds to the (2S,3S) configuration in allophenylnorstatine. An inhibitor incorporating this specific isomer was found to be at least 47 times more potent than inhibitors containing other isomers. nih.gov This highlights the stringent stereochemical requirements of the enzyme's active site.

The critical role of the 2S-hydroxyl group is elucidated by the crystallographic data of the KNI-272/HIV-1 protease complex. The hydroxyl group's proton is directly involved in a hydrogen bond with the deprotonated catalytic aspartate (Asp-125). nih.govpnas.org This interaction is fundamental to mimicking the transition state of the natural substrate and achieving tight binding. Any deviation from the 2S configuration would alter the orientation of this hydroxyl group, disrupting this vital hydrogen bond and significantly diminishing the inhibitor's potency. The precise positioning of this hydroxyl group, dictated by the (2S,3S) stereochemistry, ensures an optimal fit and interaction with the catalytic machinery of the HIV protease.

| Isomer Configuration | Relative Inhibitory Potency | Reason for Potency Difference |

|---|---|---|

| (3S,4S) [corresponds to (2S,3S) in Allophenylnorstatine] | High (Ki = 63 nM) nih.gov | Optimal orientation of the hydroxyl group for hydrogen bonding with the catalytic Asp-125 in the HIV-1 protease active site. nih.govpnas.org |

| Other isomers | Significantly lower (at least 47-fold less potent) nih.gov | Suboptimal positioning of the hydroxyl group, leading to a loss of the critical hydrogen bond with the enzyme's active site. |

Antiviral and Antiparasitic Efficacy of Kynostatin 227

In Vitro Anti-HIV Activity Spectrum

Kynostatin 227 has been identified as a highly potent inhibitor of HIV protease, exhibiting strong antiviral activity against a wide range of HIV strains. google.comacs.org Its mechanism of action targets the virus-specific aspartic protease that is essential for the proteolytic processing of viral protein precursors, a critical step in the viral replication cycle. acs.org

Efficacy Against Diverse HIV Isolates (HIV-1, HIV-2)

Research has demonstrated that this compound is effective against various isolates of both HIV type 1 (HIV-1) and HIV type 2 (HIV-2). google.comnih.gov In studies using CD4+ ATH8 target cells, the compound showed potent activity against the infectivity and cytopathic effects of a broad spectrum of HIV strains. nih.gov The 50% inhibitory concentrations (IC50) of this compound against several common laboratory strains of HIV have been quantified, highlighting its potent antiviral capabilities. nih.gov

| HIV Isolate | 50% Inhibitory Concentration (IC50) [µM] |

|---|---|

| HIV-1LAI | 0.1 |

| HIV-1RF | 0.02 |

| HIV-1MN | 0.03 |

| HIV-2ROD | 0.1 |

Inhibition of AZT-Sensitive and AZT-Insensitive HIV-1 Strains

A significant aspect of this compound's antiviral profile is its efficacy against HIV-1 strains that are resistant to other antiretroviral drugs. nih.gov The compound has been shown to be effective against clinical HIV-1 isolates that are both sensitive and insensitive to 3'-azido-2',3'-dideoxythymidine (AZT), a widely used nucleoside reverse transcriptase inhibitor. nih.gov In assays conducted with phytohemagglutinin-activated peripheral blood mononuclear cells, this compound completely blocked the replication of both AZT-sensitive and AZT-insensitive clinical HIV-1 isolates at a concentration of 0.08 µM. nih.gov This demonstrates its potential to overcome certain forms of drug resistance. nih.gov

Blockade of p55 Precursor Protein Cleavage

The primary mechanism by which this compound exerts its anti-HIV effect is through the inhibition of HIV protease. nih.gov This enzyme is responsible for the post-translational cleavage of the viral Gag (p55) and Gag-Pol polyprotein precursors into mature, functional proteins. nih.gov Studies have confirmed that this compound effectively blocks the cleavage of the p55 precursor protein, thereby preventing the generation of the mature p24 Gag protein in cells stably infected with HIV-1. nih.gov This action halts the viral maturation process, rendering the newly produced virions non-infectious. nih.gov

Selectivity Profile Against Other Aspartic Proteases

An important characteristic of a therapeutic protease inhibitor is its selectivity for the target viral enzyme over host-cell proteases. This compound was developed as a selective and potent HIV protease inhibitor. google.comacs.org It has been shown to have little inhibitory effect on other aspartic proteases, which is a crucial feature for minimizing off-target effects. nih.gov Specifically, its selectivity has been quantified against the human aspartic protease Cathepsin D. This compound exhibits a 50-fold greater selectivity for Plasmepsin II over Cathepsin D, indicating a favorable selectivity profile. google.comgoogleapis.com

Activity Against Plasmodium Plasmepsin Targets

The structural similarities between HIV protease and other aspartic proteases, such as those found in the malaria parasite Plasmodium falciparum, have prompted investigations into the antimalarial potential of HIV protease inhibitors. The Plasmodium parasite utilizes aspartic proteases, known as plasmepsins, to degrade host hemoglobin in its digestive vacuole, a process essential for its survival. acs.orgacs.org Compounds based on the allophenylnorstatine scaffold, to which this compound belongs, have been identified as potent inhibitors of these enzymes. acs.orgacs.orgnih.gov

Inhibition of Plasmepsin II

Plasmepsin II is a key enzyme in the hemoglobin degradation pathway of the malaria parasite and a validated target for antimalarial drugs. acs.orgnih.gov this compound has been specifically identified as an inhibitor of Plasmepsin II. google.comgoogleapis.com This demonstrates that the therapeutic utility of this compound may extend beyond its antiviral properties into the realm of antiparasitic agents.

| Enzyme Target | Inhibition Constant (Ki) [nM] |

|---|---|

| Plasmepsin II | 30 |

Cross-Activity with Plasmepsin I, IV, and HAP

Kynostatin-227, a compound based on an allophenylnorstatine scaffold, has been identified as an inhibitor of plasmepsins, a family of aspartyl proteases found in the malarial parasite Plasmodium falciparum. google.com These enzymes, including Plasmepsin I, Plasmepsin II, Plasmepsin IV, and Histo-Aspartic Protease (HAP), are crucial for the parasite's survival as they are involved in the degradation of hemoglobin within the host's red blood cells. google.com The simultaneous inhibition of these four proteases is a strategic approach to antimalarial therapy, as it may accelerate the starvation of the parasite. huji.ac.il

Compounds in the Kynostatin (KNI) series were originally developed as potent inhibitors of HIV-1 protease but were subsequently investigated for their efficacy against Plasmodium proteases. nih.govnih.gov Kynostatin-227 is among the allophenylnorstatine-based compounds designed for the inhibition of the plasmepsin family. google.com While extensive data on its specific inhibitory constants against every member of the family is not widely detailed, its activity against Plasmepsin II is documented. A patent for allophenylnorstatine-based inhibitors reports a Ki value for Kynostatin-227 against Plasmepsin II. google.com The design of such adaptive inhibitors, built on the allophenylnorstatine core, aims to bind with high affinity to a primary target within the protease family while maintaining significant activity against the other members. huji.ac.il

Table 1: Documented Inhibition Constant for Kynostatin-227

Emerging Research into Broader Antiviral Potentials

The established efficacy of Kynostatin-227 and related compounds as HIV-protease inhibitors has prompted further research into their potential against other viral targets. google.comnih.gov This exploration is part of a broader drug repurposing strategy, where existing drugs are investigated for new therapeutic applications.

In the search for effective treatments for COVID-19, researchers have turned to existing libraries of protease inhibitors. The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a prime target for antiviral drugs. googleapis.com Kynostatin-227, as an allophenylnorstatine (APNS)-containing HIV-protease inhibitor, has been evaluated for its potential to inhibit SARS-CoV-2 Mpro. nih.govdiva-portal.org

Computational studies using molecular docking and molecular dynamics (MD) simulations have been conducted to predict the binding affinity of Kynostatin-227 to the active site of Mpro. nih.govdiva-portal.orgnih.gov These in silico analyses calculate the binding free energy (ΔGbind), where a more negative value indicates a stronger and more stable interaction. One study reported a binding free energy of -13.93 kcal/mol for the Kynostatin-227 and Mpro complex. nih.govdiva-portal.orgnih.gov Another computational analysis, which also included other kynostatins, calculated a binding free energy of -18.36 kcal/mol for Kynostatin-227. google.com These studies suggest that Kynostatin-227 can fit into the active site of the viral protease, forming interactions with key amino acid residues like Glu166. google.comscilit.com

The potential of Kynostatin-227 as a SARS-CoV-2 Mpro inhibitor is often evaluated in comparison to other similar compounds containing the allophenylnorstatine (APNS) moiety. nih.govdiva-portal.org These comparative analyses help to identify the most promising candidates for further development.

In one such computational study, Kynostatin-227 (KNI-227) was compared with other clinically trialed HIV-protease inhibitors, including JE-2147 and KNI-272. nih.govdiva-portal.orgnih.gov The results, based on molecular dynamics simulations and MM-PBSA free energy calculations, showed that JE-2147 had a higher binding affinity to Mpro than Kynostatin-227. nih.govdiva-portal.orgnih.gov The binding affinity of JE-2147 was attributed to more favorable van der Waals interactions and lower solvation energies between the inhibitor and the viral protease. nih.govdiva-portal.org

Another study compared a different set of Kynostatin derivatives and found Kynostatin-764 to be the most active against SARS-CoV-2 Mpro, with a binding free energy of -28.31 kcal/mol. google.com This superior activity was linked to strong van der Waals interactions and hydrogen bonds with viral protease residues like Glutamic acid 166 and Glycine 143. google.com

Table 2: Comparative Binding Free Energies of APNS-Containing Inhibitors with SARS-CoV-2 Mpro

Table 3: Binding Free Energies of Kynostatin Derivatives with SARS-CoV-2 Mpro (from a separate study)

Computational and Theoretical Investigations of Kynostatin 227

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Kynostatin 227, docking simulations have been employed to understand its binding mechanism against viral proteases, such as the SARS-CoV-2 main protease (Mpro).

In a study investigating the potential of HIV-protease inhibitors containing allophenylnorstatine against SARS-CoV-2 Mpro, this compound (also referred to as KNI-227) was docked into the active site of the protease. The simulation predicted a binding energy of -7.6 kcal/mol. semanticscholar.org This value indicates a favorable binding affinity between this compound and the protease. The docking pose revealed key interactions with amino acid residues within the active site, including Thr26, Ser46, His41, Met49, Gly143, Met165, and Glu166. semanticscholar.org These interactions are crucial for the stable binding of the inhibitor and are a primary focus of rational drug design.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| This compound (KNI-227) | SARS-CoV-2 Mpro | -7.6 | Thr26, Ser46, His41, Met49, Gly143, Met165, Glu166 |

Molecular Dynamics (MD) Simulations for Conformational Stability

To further investigate the stability of the this compound-protease complex predicted by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations provide a dynamic view of the complex over time, offering insights into its conformational stability and flexibility.

For the this compound (KNI-227) bound to SARS-CoV-2 Mpro, MD simulations were carried out to assess the stability of the complex. A key metric used to evaluate stability is the root-mean-square deviation (RMSD) of the protein's backbone Cα atoms relative to their initial position. The simulation of the Mpro-KNI-227 complex showed some fluctuation after 3 nanoseconds, reaching a peak of 2.5 Å, but eventually stabilized. semanticscholar.org The average RMSD value for the trajectory of the this compound complex was 1.61 Å, with a standard deviation of 0.41 Å. semanticscholar.org These values suggest that the complex remains reasonably stable throughout the simulation.

| Complex | Average RMSD (Å) | Standard Deviation (Å) |

|---|---|---|

| SARS-CoV-2 Mpro - this compound (KNI-227) | 1.61 | 0.41 |

Binding Free Energy Calculations (e.g., MM-PBSA)

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations are often performed on the snapshots generated from MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for this purpose.

The binding free energy of this compound (KNI-227) to SARS-CoV-2 Mpro was calculated using the MM-PBSA method. The total calculated binding free energy (ΔGTotal) for the this compound complex was found to be -44.98 kcal/mol. semanticscholar.org This strong negative value indicates a very favorable binding process.

The total binding free energy is a sum of several energy components. For the this compound complex, the van der Waals energy (ΔEvdw) and electrostatic energy (ΔEele) were the major favorable contributors to binding. semanticscholar.org Conversely, the polar solvation energy (ΔGpol) and the entropy component (-TΔS) provided unfavorable contributions. semanticscholar.org

| Compound | ΔGTotal (kcal/mol) | ΔEvdw (kcal/mol) | ΔEele (kcal/mol) | ΔGpol (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|

| This compound (KNI-227) | -44.98 | Favorable Contribution | Favorable Contribution | Unfavorable Contribution | Unfavorable Contribution |

Modeling Protein-Ligand Binding Pathways

While molecular docking predicts the final bound state of a ligand and MD simulations assess its stability, understanding the entire binding process, or the "binding pathway," is a more complex challenge. Advanced computational techniques are being developed to model how a ligand approaches and enters the active site of a protein.

While specific studies detailing the complete binding pathway of this compound were not identified in the available literature, the computational approaches described above, such as molecular docking and MD simulations, provide foundational information for such investigations. These methods help to identify the initial and final states of the binding event, which are critical for more advanced simulations that can explore the transition pathways between these states. The detailed interaction data from docking and the dynamic stability information from MD simulations for this compound can serve as a starting point for future studies aimed at modeling its complete protein-ligand binding pathway.

Pharmacological Research on Kynostatin 227 Disposition Preclinical

Development of Analytical Methods for Compound Quantification (e.g., HPLC)

To accurately determine the concentration of Kynostatin 227 in biological samples, a specific and sensitive analytical method was required. Researchers successfully developed a High-Performance Liquid Chromatography (HPLC) assay system for the quantification of this compound in rat plasma. nih.gov This method was crucial for conducting detailed pharmacokinetic studies by enabling the precise measurement of the compound's concentration over time following administration. nih.gov The development of this HPLC system was a prerequisite for examining the disposition characteristics and bioavailability of this anti-AIDS drug candidate. nih.gov

In Vivo Disposition Studies in Animal Models (e.g., Rats)

In vivo studies using Wistar rats as the animal model were performed to understand the pharmacokinetic characteristics of this compound. nih.gov These studies involved administering the compound both intravenously (i.v.) and intraduodenally (i.d.) to assess its disposition. nih.gov The data gathered from these experiments provided key insights into the compound's clearance, distribution, and bioavailability. nih.gov

Following a 10.0 mg/kg intravenous administration of this compound in rats, the compound was observed to have a total body clearance (CLtot) of 11.7 ± 3.3 ml/min. nih.gov The mean terminal elimination half-life (t1/2λz), which indicates the time required for the plasma concentration of the drug to decrease by half during the elimination phase, was found to be 0.808 ± 0.161 hours. nih.gov This relatively short half-life suggests rapid elimination from the systemic circulation.

Table 1: Systemic Clearance and Elimination of this compound in Rats (10.0 mg/kg IV Dose)

| Parameter | Symbol | Mean Value (± SE) | Unit |

| Total Body Clearance | CLtot | 11.7 ± 3.3 | ml/min |

| Terminal Elimination Half-Life | t1/2λz | 0.808 ± 0.161 | h |

Data sourced from a study in Wistar rats. nih.gov

The volume of distribution at steady state (Vd,ss) is a theoretical volume that represents the extent of a drug's distribution in the body's tissues compared to the plasma. For this compound, the Vd,ss was determined to be 1410 ± 460 ml/kg in rats after intravenous administration. nih.gov This value, being significantly larger than the plasma volume, indicates that the compound distributes from the plasma into other tissues.

Table 2: Volume of Distribution of this compound in Rats (10.0 mg/kg IV Dose)

| Parameter | Symbol | Mean Value (± SE) | Unit |

| Volume of Distribution at Steady State | Vd,ss | 1410 ± 460 | ml/kg |

Data sourced from a study in Wistar rats. nih.gov

The oral bioavailability of a drug is a critical factor for its potential as an orally administered therapeutic. To assess this for this compound, the compound was administered directly into the duodenum of rats. nih.gov The resulting bioavailability (BA) was calculated to be 5.90%. nih.gov This low percentage suggests that only a small fraction of the administered dose reaches the systemic circulation when given via the gastrointestinal tract in this preclinical model. nih.gov In the same study, a prodrug, Kynostatin 272, was shown to have a significantly improved bioavailability of 42.3%. nih.gov

Table 3: Intraduodenal Bioavailability of this compound in Rats

| Parameter | Symbol | Value |

| Bioavailability (to infinity) | BA(0-∞) | 5.90% |

Data sourced from a study in Wistar rats. nih.gov

Future Directions and Research Opportunities for Kynostatin 227

Rational Design of Next-Generation Inhibitors

The development of next-generation inhibitors derived from the Kynostatin 227 scaffold is a promising avenue for future research. The primary goals of such endeavors would be to enhance potency, improve pharmacokinetic profiles, and, crucially, to combat the emergence of drug-resistant HIV strains. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies: A crucial first step will be to conduct comprehensive SAR studies to understand how different functional groups on the this compound molecule contribute to its antiviral activity. nih.govmdpi.com By systematically modifying various parts of the molecule, researchers can identify key pharmacophores and areas amenable to modification. This could involve the synthesis and evaluation of a library of this compound analogs with alterations in the peptide backbone, side chains, and terminal groups. nih.gov

Addressing Drug Resistance: A major challenge in antiretroviral therapy is the emergence of drug-resistant mutations in the HIV protease. frontiersin.org Next-generation inhibitors based on this compound should be designed to be effective against these resistant variants. This can be achieved by designing molecules that form strong interactions with conserved regions of the protease active site, thereby being less susceptible to the effects of mutations. rsc.org

Improving Pharmacokinetic Properties: While this compound has demonstrated high potency, its development into a viable therapeutic agent will depend on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Future design efforts should focus on modifying the structure to enhance oral bioavailability and extend its half-life in the body, potentially through strategies like PEGylation or the incorporation of unnatural amino acids. nih.gov

| Design Strategy | Objective | Key Considerations |

| Structure-Activity Relationship (SAR) Studies | Identify key pharmacophores and optimize potency. | Synthesis of analog libraries, systematic modification of functional groups. |

| Targeting Drug-Resistant Strains | Develop inhibitors effective against mutant HIV protease. | Focus on interactions with conserved enzyme regions. |

| Enhancing Pharmacokinetic Profile | Improve oral bioavailability and in vivo stability. | Prodrug strategies, incorporation of unnatural amino acids, PEGylation. |

Exploration of Novel Therapeutic Applications

While this compound's primary role is as an anti-HIV agent, the broader class of protease inhibitors has shown potential in other therapeutic areas. eurekalert.org Future research should explore these non-HIV applications for this compound and its analogs.

Anticancer Potential: Some HIV protease inhibitors have been reported to exhibit anticancer activity by interfering with cellular processes that are also crucial for tumor growth and proliferation. nih.gov Investigations into the effects of this compound on various cancer cell lines could reveal novel therapeutic opportunities.

Neurological Disorders: There is growing interest in the role of proteases in the pathogenesis of neurodegenerative diseases. Exploring the ability of this compound to cross the blood-brain barrier and modulate the activity of relevant proteases in the central nervous system could open up new avenues for treating these conditions.

Anti-inflammatory and Immunomodulatory Effects: Given that HIV infection involves significant immune dysregulation, it is plausible that this compound may possess immunomodulatory properties. Research into its effects on inflammatory pathways and immune cell function could lead to its application in treating inflammatory disorders. eurekalert.org

Advanced Structural and Computational Studies

A deeper understanding of the molecular interactions between this compound and the HIV protease is fundamental for the rational design of improved inhibitors. Advanced structural and computational techniques will be instrumental in achieving this.

High-Resolution Crystallography and NMR Spectroscopy: Obtaining high-resolution crystal structures of this compound in complex with both wild-type and drug-resistant HIV protease variants would provide invaluable insights into its binding mode. jst.go.jp Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the conformational dynamics of both the inhibitor and the enzyme in solution. mdpi.com

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict the binding affinities of this compound analogs and to understand the molecular basis of their activity. nih.gov These computational approaches can guide the design of new inhibitors with improved properties and help in prioritizing synthetic targets.

| Technique | Application | Expected Outcome |

| X-ray Crystallography | Determine the 3D structure of this compound bound to HIV protease. | Detailed understanding of binding interactions and mechanism of inhibition. |

| NMR Spectroscopy | Analyze the conformational dynamics of the inhibitor and enzyme in solution. | Insights into the flexibility and conformational changes upon binding. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the inhibitor-enzyme complex over time. | Elucidation of the stability of interactions and the impact of mutations. |

| Free Energy Calculations | Predict the binding affinity of this compound analogs. | Prioritization of potent inhibitor candidates for synthesis. |

Development of Robust Synthetic Routes

The original report on this compound mentioned a "simple synthetic procedure," but for its progression towards clinical applications, the development of scalable, efficient, and cost-effective synthetic routes is imperative. nih.govjst.go.jp

Solid-Phase Peptide Synthesis (SPPS): Exploring and optimizing solid-phase synthesis strategies for this compound and its analogs could facilitate the rapid production of a diverse library of compounds for SAR studies.

Convergent Synthesis: For larger-scale production, developing a convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined, could be more efficient than a linear approach.

Asymmetric Synthesis: The allophenylnorstatine residue is a key component of this compound. nih.gov Developing highly stereoselective methods for the synthesis of this and other non-canonical amino acid building blocks will be crucial for producing enantiomerically pure final compounds. nih.gov

Green Chemistry Approaches: Future synthetic development should also consider the principles of green chemistry to minimize environmental impact. This could involve the use of more environmentally benign solvents, reagents, and catalytic methods.

Q & A

Q. How can interdisciplinary teams collaboratively design studies on this compound’s therapeutic potential?

- Answer : Integrate expertise domains early: biochemists for mechanism validation, statisticians for power analysis, and clinicians for translational relevance. Establish shared data management protocols (e.g., electronic lab notebooks) and hold cross-disciplinary review meetings to align hypotheses and methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。